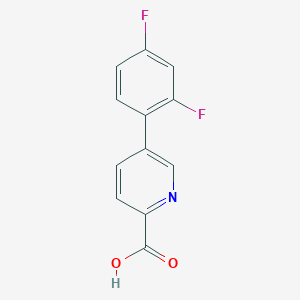
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-3-methylphenyl)picolinic acid (5-MMPPA) is a novel compound that has been studied for its potential applications in the scientific research field. It has a wide range of properties and uses, and has attracted the attention of many scientists and researchers. 5-MMPPA has been shown to possess a variety of biological activities, including anti-inflammatory and antioxidant effects. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments.
Applications De Recherche Scientifique
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and antioxidant activities. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments. It has also been studied for its potential applications in the field of nanotechnology, as it can be used to create nanomaterials with unique properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. In addition, it may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have protective effects against oxidative damage to DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the overall yield of the reaction is typically in the range of 60-70%. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood, and further research is needed to explore its potential applications in the scientific research field.
Orientations Futures
The potential future directions for 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% are numerous. Further research is needed to explore its potential applications in the field of nanotechnology, as well as its potential anti-inflammatory and antioxidant activities. In addition, further research is needed to explore its potential applications in drug delivery and other laboratory experiments. Finally, further research is needed to better understand its exact mechanism of action and to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with pyridine-2-carboxaldehyde in the presence of a base catalyst. This reaction produces the intermediate compound 4-methoxy-3-methylphenyl-2-pyridone. The next step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base catalyst. This reaction produces 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% as the final product. The overall yield of the reaction is typically in the range of 60-70%.
Propriétés
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)11-3-5-12(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVZZTGDFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














